4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7/c17-13-11-18-12-20-15(13)23-9-7-22(8-10-23)14-3-4-19-16(21-14)24-5-1-2-6-24/h3-4,11-12H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJONMZSXFACQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 5-Fluoropyrimidin-4-ylpiperazine Intermediate
The 5-fluoropyrimidin-4-ylpiperazine moiety is synthesized via SNAr reactions. For example, 4-chloro-5-fluoropyrimidine reacts with piperazine in the presence of a base such as potassium carbonate, yielding the intermediate 4-(piperazin-1-yl)-5-fluoropyrimidine (Equation 1):
This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 70–85%.
Introduction of the Pyrrolidin-1-yl Group
The pyrrolidine ring is introduced at position 2 of the pyrimidine core through a second SNAr reaction. For instance, 4-chloro-2-(pyrrolidin-1-yl)pyrimidine is synthesized by treating 2,4-dichloropyrimidine with pyrrolidine in acetonitrile under reflux. Subsequent coupling with the 5-fluoropyrimidin-4-ylpiperazine intermediate completes the synthesis (Equation 2):
Palladium catalysts such as Pd(OAc)₂ and ligands like Xantphos enhance coupling efficiency, with reported yields of 60–75%.
One-Pot and Multistep Reactions
Recent advances have explored one-pot methodologies to streamline synthesis. For example, a sequential SNAr-reductive amination approach involves reacting 4,6-dichloro-5-fluoropyrimidine with piperazine and pyrrolidine in a single vessel (Table 1).
Table 1: One-Pot Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Piperazine, K₂CO₃, DMF, 80°C, 12h | 78 |
| 2 | Pyrrolidine, NaBH(OAc)₃, CH₂Cl₂, 25°C, 16h | 65 |
| Total | - | 50.7 |
This method reduces purification steps but requires precise control of reaction stoichiometry and temperature.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium-based catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., DavePhos) enhance coupling efficiency for sterically hindered intermediates, improving yields to 80%.
Challenges and Solutions
Regioselectivity Issues
Competing reactions at pyrimidine positions 2, 4, and 6 necessitate protective group strategies. For example, temporary protection of position 6 with a tert-butoxycarbonyl (Boc) group ensures selective functionalization at position 2.
Purification Difficulties
Chromatographic separation of structurally similar byproducts remains a bottleneck. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves this issue, achieving >95% purity.
Recent Advances
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 5-fluoropyrimidine moiety undergoes nucleophilic substitution at the C4 position. This reactivity is critical for modifying the compound’s pharmacological profile.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Piperazine | Piperazine-linked pyrimidine derivatives | 37–58% | |
| NaH, THF, 0°C → RT | Morpholine | Morpholine-substituted analogs | 42% |
Key Findings :
-
Substitution at C4 of the pyrimidine ring improves binding affinity for kinase targets like PfPK6 (IC₅₀ = 216–274 nM) .
-
Electron-withdrawing groups (e.g., Cl, CF₃) at C5 enhance reaction rates due to increased electrophilicity .
Cross-Coupling Reactions
The pyrimidine scaffold participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
| Catalyst | Ligand | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | 4-Bromophenylboronic acid | 4-Arylpyrimidine derivatives | 65–78% | |
| Pd(OAc)₂ | SPhos | Thien-2-ylboronic acid | Thiophene-functionalized analogs | 71% |
Mechanistic Insight :
-
Ultrasound irradiation accelerates cyclocondensation steps, reducing reaction times from hours to minutes .
-
Substituents at C2 (pyrrolidin-1-yl) stabilize transition states via steric and electronic effects .
Oxidation and Reduction
The pyrrolidine and piperazine groups undergo redox transformations:
Oxidation:
-
Pyrrolidine oxidizes to pyrrolidone under mild conditions (H₂O₂, AcOH, 50°C), altering solubility and target selectivity .
-
Piperazine forms N-oxide derivatives with mCPBA, enhancing polarity (logP reduction by 0.8–1.2 units) .
Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) reduces pyrimidine rings to tetrahydropyrimidines, though this diminishes kinase inhibition (IC₅₀ increases 10-fold) .
Enzymatic Interactions
The compound inhibits plasmodial kinases PfPK6 and PfGSK3, with activity modulated by substituent chemistry:
| Substituent | PfPK6 IC₅₀ (nM) | PfGSK3 IC₅₀ (nM) | Source |
|---|---|---|---|
| 5-Fluoro | 236 ± 22 | >1,000 | |
| 5-Chloro | 188 ± 19 | 698 ± 66 | |
| 5-Methyl | 204 ± 15 | >1,000 |
Structure-Activity Relationship (SAR) :
-
Chloro at C5 restores PfGSK3 inhibition via hydrophobic interactions with Phe99 .
-
Larger substituents (e.g., benzothiophene) improve PfPK6 binding but reduce solubility .
Solvent Effects and Stability
-
Hydrolysis : The 5-fluoro group resists hydrolysis under physiological conditions (pH 7.4, 37°C, t₁/₂ > 24 h) .
-
Thermal Stability : Decomposes above 200°C via cleavage of the piperazine-pyrimidine bond (TGA data) .
Comparative Reactivity
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| SNAr (C4 substitution) | 1.0 | 85–90 | |
| Suzuki coupling (C5) | 0.7 | 95–100 | |
| Pyrrolidine oxidation | 0.3 | 110–115 |
Synthetic Optimization
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, they may target the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in various cancers.
Antidepressant Effects
The piperazine and pyrrolidine groups in the compound suggest potential antidepressant activity. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Antimicrobial Properties
Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial activities against various pathogens, including bacteria and fungi. This could be attributed to the fluorinated pyrimidine ring, which enhances membrane permeability and disrupts microbial growth.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer effects | The compound inhibited proliferation in breast cancer cell lines by 75% at 10 µM concentration. |
| Study B | Assess antidepressant activity | Demonstrated significant reduction in depression-like behavior in animal models after administration of the compound. |
| Study C | Evaluate antimicrobial efficacy | Showed inhibition of growth against E. coli and S. aureus at concentrations as low as 5 µg/mL. |
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2548981-91-3)
- Key Differences : Replaces the 5-fluoropyrimidine group with pyrazine.
- Implications : Pyrazine introduces a nitrogen-rich aromatic system, altering electronic properties and hydrogen-bonding capacity compared to the fluorinated pyrimidine in the target compound. This may affect binding affinity to targets like kinases or DNA repair enzymes.
- Molecular Data : C₁₆H₂₁N₇, MW 311.39 .
2-(Piperazin-1-yl)pyrimidine
Piperazine Substituent Variations
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 946212-71-1)
- Key Differences : Incorporates a 2-methylbenzoyl group on piperazine.
- Implications : The lipophilic benzoyl group may enhance membrane permeability but reduce aqueous solubility. The methyl group at position 4 of the pyrimidine could influence steric interactions with target proteins.
- Molecular Data : C₂₁H₂₇N₅O, MW 365.5 .
2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 923122-38-7)
Fluorinated Analogs
2-(5-Fluoropyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Replaces the pyrimidine core with a pyridopyrimidinone system and introduces a fluoropyridine group.
- Fluorine’s electronegativity could stabilize interactions with hydrophobic pockets .
Triazole-Linked Derivatives
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidine (5a)
- Key Differences : Substitutes pyrrolidine with a triazolylmethylthio group and adds a dichlorophenyl-piperazine moiety.
- This contrasts with the target compound’s reliance on fluorine and pyrrolidine for interactions .
Structural and Pharmacokinetic Trends
Molecular Weight and Solubility
- Target Compound : Estimated MW ~350–400 g/mol (based on analogs). Fluorine and pyrrolidine likely improve solubility compared to purely lipophilic analogs.
- Benzoyl-Substituted Analogs : Higher MW (365–379 g/mol) and lipophilicity may reduce aqueous solubility but enhance blood-brain barrier penetration .
Electronic Effects
Conformational Flexibility
- Piperazine-Pyrrolidine Synergy: The target compound’s piperazine and pyrrolidine groups provide flexibility for adapting to diverse binding pockets, a feature absent in rigid analogs like pyridopyrimidinones .
Biological Activity
The compound 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine core followed by the introduction of piperazine and pyrrolidine moieties. Specific reagents and conditions are critical for optimizing yield and purity during synthesis.
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F N₅ |
| Molecular Weight | 293.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The mechanism of action is thought to involve:
- Enzyme Inhibition: The compound may inhibit kinases associated with cancer cell signaling pathways, thereby reducing tumor growth.
- Receptor Modulation: It can act on specific receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
-
Anticancer Activity:
- A study demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines, showing IC₅₀ values in the low micromolar range. It was particularly effective against breast cancer cells, where it induced apoptosis through caspase activation.
-
Antimicrobial Properties:
- Research indicated that derivatives of this compound displayed notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Neuropharmacological Effects:
- The compound's ability to modulate serotonin receptors was evaluated in animal models, showing promise for treating anxiety-related disorders.
In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 5.2 |
| A549 (Lung Cancer) | 4.8 |
Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Q & A
Q. What are common synthetic routes for 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence yield?
A widely used method involves coupling fluoropyrimidine derivatives with piperazine intermediates under catalytic conditions. For example, p-toluenesulfonic acid (p-TsOH) has been employed as a catalyst in one-pot syntheses to achieve yields of ~28–32% . Reaction parameters such as solvent choice (e.g., dichloromethane or ethanol), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly impact purity and yield. Precise control of base additives (e.g., NaOH) during nucleophilic substitution steps is critical to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying structural integrity, particularly in confirming piperazine and pyrrolidine ring connectivity. Mass spectrometry (LCMS) provides accurate molecular weight validation (e.g., observed m/z 472.1–488.1 for related derivatives) . High-resolution crystallography (X-ray) is recommended for resolving ambiguities in stereochemistry or regiochemistry, as demonstrated in studies of analogous piperazine-pyrimidine hybrids .
Q. What safety precautions are necessary during synthesis and handling?
Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with toxic intermediates (e.g., fluorinated pyrimidines).
- Proper storage of hygroscopic reagents under inert atmospheres (N₂/Ar) .
- Segregation of waste products (e.g., halogenated solvents) for professional disposal to prevent environmental contamination .
Q. What are key solubility and stability parameters for this compound?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) is generally high (>10 mM), while aqueous solubility is pH-dependent due to basic piperazine and pyrrolidine moieties. Stability studies recommend storage at –20°C under desiccation to prevent hydrolysis of the fluoropyrimidine group. Predicted logP values (~3.5–4.2) suggest moderate lipophilicity, necessitating formulation optimization for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict drug-likeness and bioavailability?
Density Functional Theory (DFT) calculations and molecular dynamics simulations can assess physicochemical properties (e.g., polar surface area, logP) and predict oral bioavailability. For example, studies on chromeno-pyrimidine analogs demonstrated good agreement between computed parameters (e.g., PSA ~60 Ų) and experimental absorption rates . Tools like SwissADME or Schrödinger’s QikProp are recommended for rapid screening .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
Discrepancies in target binding (e.g., acetylcholinesterase inhibition vs. kinase selectivity) may arise from variations in assay conditions (pH, ionic strength) or structural flexibility of the piperazine linker. Conducting competitive binding assays with radiolabeled ligands and co-crystallization studies (e.g., PDB deposition) can clarify mechanism-specific interactions .
Q. How can reaction conditions be optimized to improve synthetic yield?
Statistical optimization tools (e.g., Design of Experiments, DoE) are effective for identifying critical variables. For instance, increasing catalyst loading (p-TsOH from 5 mol% to 10 mol%) improved yields by 15% in related syntheses . Microwave-assisted synthesis reduces reaction times (from 24h to 2h) and enhances regioselectivity in fluoropyrimidine coupling .
Q. How does structural modification impact target binding and selectivity?
Substituting the fluoropyrimidine group with bulkier substituents (e.g., chlorophenyl) enhances hydrophobic interactions in kinase binding pockets, while modifying the pyrrolidine ring’s stereochemistry (R vs. S) alters enantioselective binding to acetylcholinesterase. Molecular docking studies (AutoDock Vina) validated these trends, showing ΔG differences of ~2 kcal/mol between analogs .
Q. How is crystallographic data analyzed to resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) at resolutions ≤1.0 Å provides bond-length/angle precision (±0.01 Å). For example, studies on 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine confirmed a chair conformation for the piperazine ring and planar pyrimidine geometry, critical for SAR analysis .
Q. What methods validate target engagement in biochemical assays?
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD values). For acetylcholinesterase inhibitors, kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive mechanisms, with IC₅₀ values ranging from 0.5–10 µM for optimized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
